isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
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Overview
Description
Isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Coupling with benzoic acid derivative: The pyrazole derivative is then coupled with a benzoic acid derivative, such as isopropyl 4-aminobenzoate, using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Isopropyl 4-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Isopropyl 4-aminobenzoate: Another precursor used in the coupling reaction.
Other pyrazole derivatives: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
propan-2-yl 4-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-9(2)23-16(22)11-5-7-12(8-6-11)18-15(21)14-13(17)10(3)20(4)19-14/h5-9H,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGUDPLWBZWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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